
3,5-dimethyl-1H-quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline-2,4-diones are found in bioactive compounds and commercial drugs, and they exhibit important biological activities . They are known to have a broad spectrum of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities .
Synthesis Analysis
Quinazoline-2,4-diones can be synthesized under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac which acts as a dual solvent–catalyst . An easy one-pot three-components and straightforward synthesis of 3-substituted quinazoline-2,4-diones was designed, in both, the catalyst- and solvent-free conditions under microwave irradiation .Molecular Structure Analysis
Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis
The quinazoline-2,4-diones were isolated, with yields in the range of 30-65% . The compounds 3d, 3e, 3g, and 3h displayed moderate activity against α-amylase and/or α-glucosidase enzymes compared with the acarbose drug .Physical And Chemical Properties Analysis
The physical properties of quinazoline-2,4-diones include a melting point of 241.8-242.9 °C . The 1H-NMR (400 MHz, DMSO-d6) and 13C-NMR (100 MHz, DMSO-d6) spectra of the compound are also provided .Applications De Recherche Scientifique
Biological and Preclinical Importance
Quinazoline derivatives have been extensively investigated for their biological activities. Notably, N-sulfonylamino azinones, a class that includes 3,5-dimethyl-1H-quinazoline-2,4-dione derivatives, are recognized for their diuretic, antihypertensive, anti-inflammatory, and anticancer properties. A particular focus has been on their role as competitive AMPA receptor antagonists, showing promise in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
CO2 Conversion into Value-Added Chemicals
The conversion of CO2 into valuable chemicals has been a critical area of research in combating climate change. Quinazoline-2,4(1H,3H)-diones have been synthesized from o-aminobenzonitriles using ionic liquid-based catalysts, showcasing an innovative approach to utilizing CO2 as a feedstock. This process exemplifies the potential of quinazoline derivatives in contributing to sustainable chemistry and carbon capture utilization strategies (Zhang et al., 2023).
Anticancer Research
Quinazoline derivatives are well-documented for their anticancer properties, with extensive research supporting their effectiveness against various cancer types. They have been identified as inhibitors of EGFR, among other therapeutic protein targets, offering a broad spectrum of activity against cancer cells. The development of novel quinazoline compounds remains a promising field in oncology (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Optoelectronic Applications
Beyond their biomedical applications, quinazoline derivatives have also been explored for use in optoelectronics. Research into luminescent small molecules and chelate compounds incorporating quinazoline or pyrimidine rings has highlighted their potential in photo- and electroluminescence, contributing to the development of organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mécanisme D'action
Target of Action
Quinazoline derivatives have been reported to interact with various biological targets, including enzymes like α-amylase and α-glucosidase , and receptors like sphingosine-1-phosphate receptor 2 (S1PR2) .
Mode of Action
Some quinazoline-2,4-diones have been found to inhibit enzymes such as α-amylase and α-glucosidase . These enzymes are involved in the breakdown of complex carbohydrates, and their inhibition can help manage blood glucose levels, which is beneficial for diabetes treatment .
Biochemical Pathways
Given that some quinazoline-2,4-diones can inhibit α-amylase and α-glucosidase , it is plausible that this compound may impact carbohydrate metabolism pathways.
Result of Action
Some quinazoline-2,4-diones have been reported to exhibit moderate inhibitory activity against α-amylase and α-glucosidase enzymes . This could potentially lead to a decrease in the breakdown of complex carbohydrates and a subsequent reduction in blood glucose levels.
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)9(13)12(2)10(14)11-7/h3-5H,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYMJGYLOBHVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

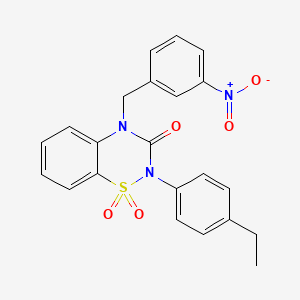
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2589653.png)
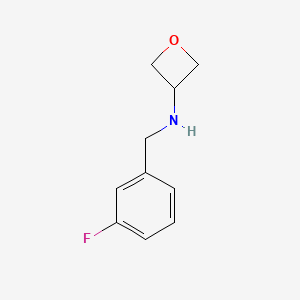
![N-methylspiro[2.5]octan-6-amine](/img/structure/B2589659.png)
![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2589660.png)
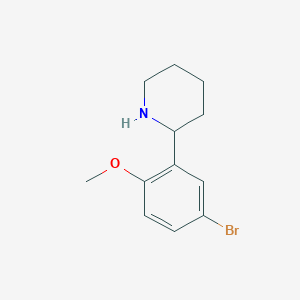

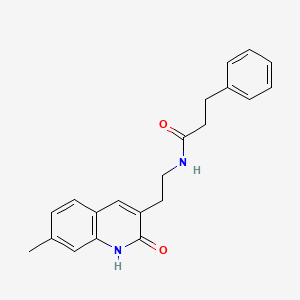
![4-(tert-butyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2589665.png)
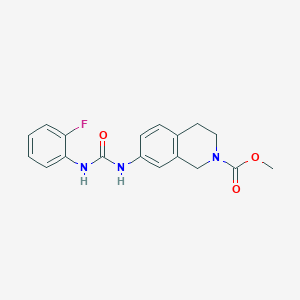

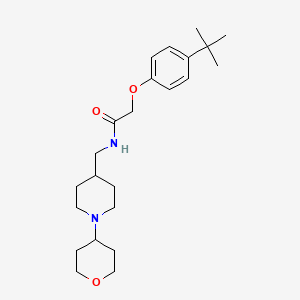
![N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide](/img/structure/B2589672.png)
![methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate](/img/structure/B2589673.png)